molecular formula C27H40ClN5O5S B14031171 (S,R,S)-Ahpc-CO-peg1-C2-amine hcl

(S,R,S)-Ahpc-CO-peg1-C2-amine hcl

Cat. No.: B14031171
M. Wt: 582.2 g/mol
InChI Key: HDFVRMWTIPWHDK-BIBCNAKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride is a compound used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). This compound is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. The compound’s structure includes a PEGylated crosslinker with a pendant amine, making it reactive with carboxyl groups on target ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride involves multiple steps, starting with the preparation of the core ligand structure. The process typically includes:

    Formation of the Core Ligand: The core ligand is synthesized through a series of reactions involving the coupling of amino acids and other building blocks.

    PEGylation: The core ligand is then PEGylated using polyethylene glycol (PEG) derivatives to enhance solubility and stability.

    Amine Functionalization: The PEGylated ligand is further functionalized with an amine group to enable conjugation with carboxyl groups on target molecules.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to improve its stability and solubility.

Industrial Production Methods

Industrial production of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of PROTACs and other targeted protein degraders.

    Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in developing therapies for diseases such as cancer by targeting specific proteins for degradation.

    Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. The compound binds to the target protein and brings it in proximity to the VHL protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process is highly specific and allows for the selective degradation of disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride is unique due to its specific PEGylation and amine functionalization, which provide optimal solubility, stability, and reactivity for targeted protein degradation applications. Its specific configuration and functional groups make it highly effective in recruiting the VHL protein and facilitating the degradation of target proteins .

Properties

Molecular Formula

C27H40ClN5O5S

Molecular Weight

582.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-(2-aminoethoxy)propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H39N5O5S.ClH/c1-17-23(38-16-30-17)19-7-5-18(6-8-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)9-11-37-12-10-28;/h5-8,16,20-21,24,33H,9-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1

InChI Key

HDFVRMWTIPWHDK-BIBCNAKVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN)O.Cl

Origin of Product

United States

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